
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as AFM13, is a small molecule drug candidate that is being developed for the treatment of various types of cancer. It is a bispecific antibody that targets both CD30 and CD16A receptors on cancer cells, leading to their destruction by the immune system.
作用机制
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide works by binding to both CD30 and CD16A receptors on cancer cells. CD30 is a protein that is overexpressed on the surface of many types of cancer cells, including Hodgkin's lymphoma and non-Hodgkin's lymphoma. CD16A is a receptor found on the surface of natural killer cells and T cells that is responsible for recognizing and destroying cancer cells. By binding to both CD30 and CD16A, N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide brings these cells in close proximity to each other, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. It enhances the activity of natural killer cells and T cells, leading to the destruction of cancer cells. In addition, N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking cell cycle progression.
实验室实验的优点和局限性
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule drug candidate that is easy to synthesize and purify. It has also been shown to have potent anti-tumor activity in preclinical studies. However, N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has some limitations for lab experiments. It is a bispecific antibody that requires the use of specialized assays to evaluate its activity. In addition, its mechanism of action is complex and requires the use of multiple cell types to fully understand its effects.
未来方向
There are several future directions for N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide research. One direction is to evaluate its safety and efficacy in additional types of cancer, such as solid tumors. Another direction is to optimize its dosing regimen to maximize its anti-tumor activity while minimizing its toxicity. In addition, future research could focus on developing more potent and selective bispecific antibodies that target other cancer cell surface receptors.
合成方法
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide is synthesized using a multi-step process that involves the preparation of several intermediates. The first step involves the reaction of 3-acetylphenylboronic acid with 2-fluoro-5-nitrobenzenesulfonyl chloride to form 2-fluoro-5-(3-acetylphenylsulfonyl)nitrobenzene. This intermediate is then reduced using palladium on carbon to form 2-fluoro-5-(3-acetylphenylsulfonyl)aniline. The final step involves the reaction of 2-fluoro-5-(3-acetylphenylsulfonyl)aniline with morpholine and p-toluenesulfonic acid to form N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide.
科学研究应用
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in various cancer cell lines, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and acute myeloid leukemia. In addition, N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to enhance the activity of natural killer cells and T cells, leading to the destruction of cancer cells. Clinical trials are currently underway to evaluate the safety and efficacy of N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide in patients with Hodgkin's lymphoma and CD30-positive lymphomas.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5S/c1-13(23)14-3-2-4-15(11-14)21-19(24)17-12-16(5-6-18(17)20)28(25,26)22-7-9-27-10-8-22/h2-6,11-12H,7-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMYVNYZMRSYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-fluoro-5-morpholin-4-ylsulfonylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)
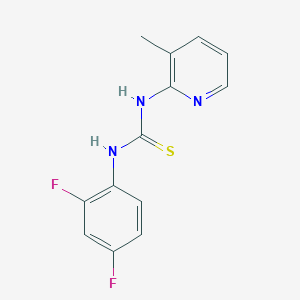
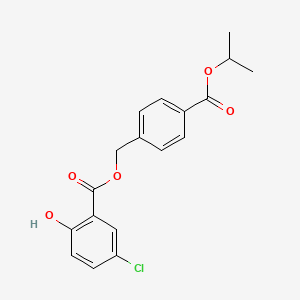
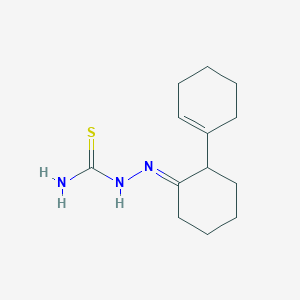


![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)
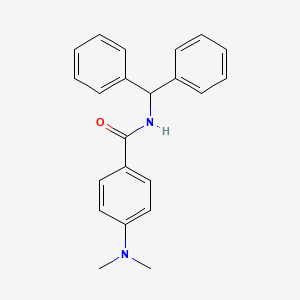
![N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5704814.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)
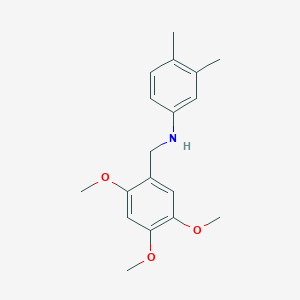
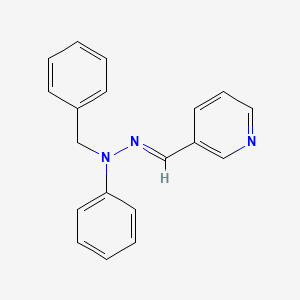

![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)